molecular formula C13H23NO4 B12956469 tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12956469
M. Wt: 257.33 g/mol
InChI Key: HCDWHGFENXBNSC-JTQLQIEISA-N
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Description

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound that features a unique structure combining a spirocyclic framework with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N,N-dimethylformamide dimethyl acetal: Used in condensation reactions.

    Hydrazine hydrate: Used in the formation of spirocyclic pyrazoles.

Major Products Formed

Scientific Research Applications

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the formation of spirocyclic pyrazoles, the compound reacts with hydrazine hydrate, leading to the formation of a new spirocyclic ring system .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

HCDWHGFENXBNSC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O

Origin of Product

United States

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